molecular formula C27H25N5O2 B349085 6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile CAS No. 669719-62-4

6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile

Cat. No.: B349085
CAS No.: 669719-62-4
M. Wt: 451.5g/mol
InChI Key: IGKBQQYBPQYDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and quinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amino and phenyl groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile: shares similarities with other spiro compounds, such as spirooxindoles and spiroquinolines.

    Spirooxindoles: Known for their biological activity and used in drug discovery.

    Spiroquinolines: Studied for their potential therapeutic applications.

Uniqueness

The uniqueness of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

669719-62-4

Molecular Formula

C27H25N5O2

Molecular Weight

451.5g/mol

IUPAC Name

6'-amino-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C27H25N5O2/c1-15-13-26(3,4)31-22-18(15)11-8-12-19(22)27(25(31)33)20(14-28)23(29)34-24-21(27)16(2)30-32(24)17-9-6-5-7-10-17/h5-12,15H,13,29H2,1-4H3

InChI Key

IGKBQQYBPQYDAW-UHFFFAOYSA-N

SMILES

CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C

Origin of Product

United States

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